molecular formula C15H12N2O2 B11434775 6-(2,4-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-(2,4-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B11434775
M. Wt: 252.27 g/mol
InChI Key: XKRXAWLDWFMRJY-UHFFFAOYSA-N
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Description

6-(2,4-Dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the dimethylphenyl group adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds necessary for the pyrrolo[3,4-b]pyridine core . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallics (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

6-(2,4-Dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,4-Dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione is unique due to its specific structural features, such as the dimethylphenyl group and the pyrrolo[3,4-b]pyridine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

6-(2,4-dimethylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C15H12N2O2/c1-9-5-6-12(10(2)8-9)17-14(18)11-4-3-7-16-13(11)15(17)19/h3-8H,1-2H3

InChI Key

XKRXAWLDWFMRJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)N=CC=C3)C

Origin of Product

United States

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